7-(furan-2-yl)-5,6-dihydro-4H-imidazo[4,5-e][2,1,3]benzoxadiazole
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Overview
Description
7-(furan-2-yl)-5,6-dihydro-4H-imidazo[4,5-e][2,1,3]benzoxadiazole is a heterocyclic compound that features a fused ring system incorporating furan, imidazole, and benzoxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(furan-2-yl)-5,6-dihydro-4H-imidazo[4,5-e][2,1,3]benzoxadiazole typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of furan-2-carboxylic acid hydrazide with suitable reagents can lead to the formation of the desired heterocyclic structure .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and the use of catalysts can be employed to improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-(furan-2-yl)-5,6-dihydro-4H-imidazo[4,5-e][2,1,3]benzoxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where certain atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-yl derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
7-(furan-2-yl)-5,6-dihydro-4H-imidazo[4,5-e][2,1,3]benzoxadiazole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Industry: The compound can be used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 7-(furan-2-yl)-5,6-dihydro-4H-imidazo[4,5-e][2,1,3]benzoxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with fused ring systems, such as:
Indole derivatives: Known for their diverse biological activities.
Benzofuran derivatives: Noted for their strong biological activities and potential as drug candidates.
Uniqueness
The uniqueness of 7-(furan-2-yl)-5,6-dihydro-4H-imidazo[4,5-e][2,1,3]benzoxadiazole lies in its specific combination of furan, imidazole, and benzoxadiazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
7-(furan-2-yl)-5,6-dihydro-4H-imidazo[4,5-e][2,1,3]benzoxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2/c1-2-8(16-5-1)11-12-6-3-4-7-10(9(6)13-11)15-17-14-7/h1-2,5H,3-4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOFRNANOKVRLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NON=C2C3=C1NC(=N3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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